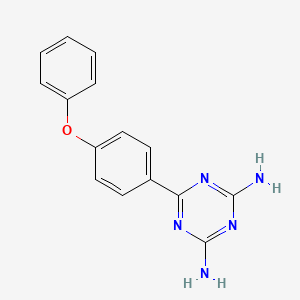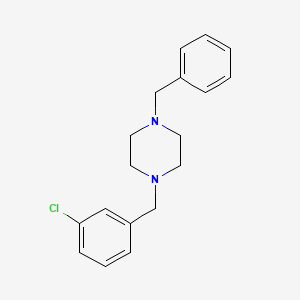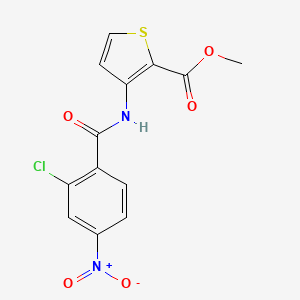
6-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by a triazine ring substituted with a phenoxyphenyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenoxyphenylamine and cyanuric chloride.
Reaction Conditions: The reaction between 4-phenoxyphenylamine and cyanuric chloride is carried out in a suitable solvent such as dichloromethane or acetonitrile, under reflux conditions.
Catalysts and Reagents: Common catalysts include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors can also be employed for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Chemistry:
Catalysis: The compound is used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Biological Probes: The compound serves as a fluorescent probe in biological imaging and diagnostics.
Enzyme Inhibition: It is studied for its potential as an enzyme inhibitor in biochemical research.
Medicine:
Drug Development: The compound is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Pharmacology: It is used in pharmacological studies to understand its interaction with biological targets.
Industry:
Agriculture: The compound is utilized in the development of agrochemicals, including herbicides and pesticides.
Textile Industry: It is used in the production of dyes and pigments for textile applications.
Mecanismo De Acción
The mechanism of action of 6-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure with a methoxy group instead of a phenoxy group.
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine: Contains a chlorine atom in place of the phenoxy group.
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine: Features a nitro group instead of the phenoxy group.
Uniqueness: 6-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its phenoxyphenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as its use as a ligand in catalysis and its potential therapeutic applications.
Propiedades
IUPAC Name |
6-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-14-18-13(19-15(17)20-14)10-6-8-12(9-7-10)21-11-4-2-1-3-5-11/h1-9H,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYIIQHOGSLLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl]-1H-benzimidazol-2-one](/img/structure/B5618325.png)
![1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B5618332.png)
![1-[(4-Methylsulfanylphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5618341.png)
![N-(4-ethylphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5618344.png)
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5618354.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]piperidin-4-amine](/img/structure/B5618361.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5618368.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5618379.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5618396.png)
![9-(6-ethylpyrimidin-4-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5618416.png)
![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)
